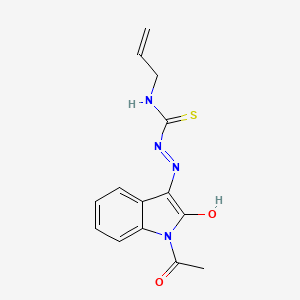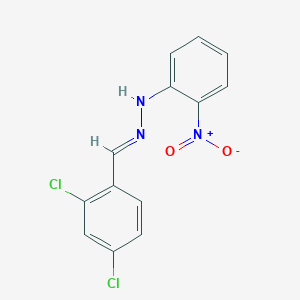
1-acetyl-1H-indole-2,3-dione 3-(N-allylthiosemicarbazone)
Übersicht
Beschreibung
1-acetyl-1H-indole-2,3-dione 3-(N-allylthiosemicarbazone) is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as AID-3-ATSC and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of AID-3-ATSC is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. AID-3-ATSC has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
AID-3-ATSC has been shown to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, this compound has been shown to inhibit the growth of bacteria and fungi. AID-3-ATSC has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of AID-3-ATSC is its stability, which makes it suitable for use in lab experiments. However, this compound is relatively insoluble in water, which can limit its use in certain experiments. Additionally, the mechanism of action of AID-3-ATSC is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of AID-3-ATSC. One area of interest is the development of more efficient synthesis methods that can yield higher yields of pure AID-3-ATSC. Another area of interest is the identification of the specific molecular targets of this compound, which can provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of AID-3-ATSC in vivo, which can pave the way for its potential use in clinical settings.
In conclusion, AID-3-ATSC is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using various methods and has been shown to have anti-tumor, anti-inflammatory, and antioxidant properties. While the mechanism of action of AID-3-ATSC is not fully understood, studies have suggested that it induces apoptosis in cancer cells and inhibits the activity of topoisomerase II. Further studies are needed to determine the safety and efficacy of AID-3-ATSC in vivo, which can pave the way for its potential use in clinical settings.
Wissenschaftliche Forschungsanwendungen
AID-3-ATSC has been studied extensively due to its potential applications in various areas of scientific research. One of the most promising applications is in cancer treatment. Studies have shown that AID-3-ATSC has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(1-acetyl-2-hydroxyindol-3-yl)imino-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-8-15-14(21)17-16-12-10-6-4-5-7-11(10)18(9(2)19)13(12)20/h3-7,20H,1,8H2,2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVHWUICIRUGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1O)N=NC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Z)-(1-acetyl-2-oxo-indolin-3-ylidene)amino]-3-allyl-thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B3841061.png)


![N-benzyl-N-methyl-3-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3841081.png)
![N'-[(5-phenyl-2-furyl)methylene]benzohydrazide](/img/structure/B3841098.png)
![N-(2-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3841099.png)
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B3841106.png)
![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3841113.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3841118.png)
![5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3841119.png)
![4-chlorobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3841123.png)
![3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxo-N-phenylpropanamide](/img/structure/B3841138.png)
![3-(5-(ethoxycarbonyl)-2-{3-[5-(ethoxycarbonyl)-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]-1-propen-1-yl}-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B3841142.png)
![8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl 2-methyl-2-butenoate](/img/structure/B3841145.png)